N-(4-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide N-(4-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 2349-65-7
VCID: VC0452802
InChI: InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23)
SMILES: COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C18H21N3OS
Molecular Weight: 327.4g/mol

N-(4-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

CAS No.: 2349-65-7

Main Products

VCID: VC0452802

Molecular Formula: C18H21N3OS

Molecular Weight: 327.4g/mol

N-(4-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide - 2349-65-7

CAS No. 2349-65-7
Product Name N-(4-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Molecular Formula C18H21N3OS
Molecular Weight 327.4g/mol
IUPAC Name N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23)
Standard InChIKey FJKDOKKDKCCESN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
PubChem Compound 841940
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator